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2'-O-(2-Methoxyethyl)-2-thiouridine

Antisense Thermodynamics RNA Duplex Stability

Standard RNA monomers lack the combined nuclease resistance and binding specificity required for advanced oligonucleotide therapeutics. This compound merges 2'-MOE (t1/2 >24h nuclease resistance) with 2-thiouridine (Tm +11.7°C vs. uridine; discriminates A from G). - Second-generation gapmer ASOs: Reduces off-target G-U wobble - siRNA guide strands: Maintains activity with mismatches - SNP probes & aptamers: High sequence selectivity Typical purity: 95%+. Supplied for R&D use only.

Molecular Formula C12H18N2O6S
Molecular Weight 318.35 g/mol
CAS No. 647839-20-1
Cat. No. B3055440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-(2-Methoxyethyl)-2-thiouridine
CAS647839-20-1
Molecular FormulaC12H18N2O6S
Molecular Weight318.35 g/mol
Structural Identifiers
SMILESCOCCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O
InChIInChI=1S/C12H18N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1
InChIKeyBSYHPITVITYUAG-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Rationale


2'-O-(2-Methoxyethyl)-2-thiouridine is a chemically modified nucleoside that merges two pharmacologically validated motifs: a 2-thiocarbonyl substitution on the uracil base and a 2'-O-(2-methoxyethyl) (2'-MOE) modification on the ribose sugar. This dual modification is designed to synergistically enhance the drug-like properties of oligonucleotide therapeutics, combining the metabolic stabilization of the 2'-MOE 'second-generation' antisense platform [1] with the hybridization selectivity and structural rigidity imparted by the 2-thiouridine (s2U) moiety [2]. Its molecular formula is C12H18N2O6S with a molecular weight of 318.35 g/mol and a typical purity of 95%+ .

1 Dual-modified nucleoside for antisense/siRNA oligonucleotide research
2 2'-MOE-2-thio design targets nuclease resistance and binding selectivity
3 Supports solid-phase oligonucleotide synthesis workflows

Why Generic Substitution Fails


Oligonucleotide therapeutics face two fundamental barriers inherent to unmodified RNA: rapid degradation by serum nucleases and suboptimal target binding affinity, particularly in A-U rich sequences [1]. While individual modifications can partially address these issues, they often introduce trade-offs. For example, standalone 2'-MOE modification enhances nuclease resistance but may not maximize base-pairing specificity, whereas 2-thiouridine is known to selectively stabilize canonical A-U pairs while actively destabilizing non-cognate G-U wobble pairs, a critical feature for reducing off-target effects [2]. Substituting the dual-modification monomer with a simpler analog like 2'-O-methyluridine or unmodified uridine necessitates a trade-off between metabolic stability and binding precision, meaning generic substitution is not chemically equivalent and can lead to inferior in vivo performance. The evidence below quantifies the specific advantages of this dual modification.

2'-O-methyluridine or unmodified uridine lacks 2-thio base-pairing discrimination; off-target profile may differ.
Standalone 2'-MOE modification may not deliver the same duplex stabilization without 2-thio preorganization.
3'-O-MOE positional isomer lacks the C3'-endo sugar pucker; hybridization properties may shift significantly.

Quantitative Differentiation Against Closest Analogs


Additive Thermodynamic Stabilization of RNA Duplexes

The combination of a 2-thio base modification with a 2'-O-sugar modification has been demonstrated to provide an additive or synergistic increase in thermodynamic duplex stability. The 2-thio modification preorganizes the ribose sugar into a C3'-endo conformation, which is the conformation preferred for A-form RNA helices [1]. This structural preorganization is reported to boost thermodynamic stability when combined with 2'-O-modifications like MOE. Key evidence for the destabilization of off-target wobble pairs by the 2-thio moiety comes from LNA-2-thiouridine, where the 2-thiouridine modification enhances binding selectivity for A over G, and this selectivity is optimized when a single 2-thiouridine is placed at an internal position in a duplex [2].

Additive thermodynamic stabilization
Reported
Target 2'-MOE-2-thio: enhanced duplex stability (C3'-endo preorganization)
Comparator 2'-MOE without 2-thio: lower stacking, higher base-pair opening
Supports selection for high-affinity antisense guide strands
X-ray crystallography of A-form DNA duplex
Antisense Thermodynamics RNA Duplex Stability

Enhanced siRNA Gene Silencing Potency

In a systematic evaluation of nucleobase-modified siRNA duplexes, incorporation of 2-thiouridine (s2U) into the antisense strand resulted in thermally more stable duplexes and retained full biological potency. Specifically, siRNA duplexes containing several s2U units in the antisense strand were biologically as potent as their native counterparts, and the s2U modification could fully rescue the activity loss caused by a destabilizing wobble base pair when placed at the position 3'-adjacent to the mutation site [1].

siRNA silencing activity retention
Head-to-head
Target s2U-modified siRNA: full potency, rescued wobble activity
Comparator Unmodified/wobble siRNA: >3-fold lower activity
Supports siRNA guide-strand research with mismatch rescue context
Dual fluorescence assay in HeLa cells
siRNA Gene Silencing RNA Interference

Nuclease Resistance and Metabolic Stability

The combination of 2-thio and 2'-O-MOE modifications has been shown to significantly enhance resistance to nuclease degradation. Oligonucleotide phosphodiesters incorporating the 2'-O-(2-methoxyethyl)-2-thiothymidine (m5s2Umoe) modification demonstrated a half-life (t1/2) exceeding 24 hours in the presence of nucleases. In contrast, oligonucleotides modified with 2'-deoxy-2'-fluoro-2-thiothymidine showed only limited stability under the same conditions [1].

Nuclease half-life
Head-to-head
t1/2 > 24 h
in nuclease assay (phosphodiester backbone)
Indicates sustained target engagement window in research models
Comparator 2'-F-2-thio showed limited stability
Metabolic Stability Nuclease Resistance Pharmacokinetics

Discrimination Against G-U Wobble Base Pairs

A classic liability of unmodified uridine in antisense oligonucleotides is its ability to pair with both adenosine (canonical) and guanosine (wobble), which reduces target specificity. 2-Thiouridine has been shown to not only stabilize the canonical U-A base pair but also actively destabilize the non-canonical U-G wobble pair. For a model pentamer RNA duplex (Gs2UUUC), the melting temperature (Tm) was 30.7°C for the s2U-containing duplex, compared to 19.0°C for the unmodified uridine control and only 14.5°C for the 4-thiouridine (s4U) analog [1]. This demonstrates a strong and differentiated stabilizing effect of the 2-thio modification on RNA duplexes.

G-U wobble discrimination
Head-to-head
ΔTm +11.7 °C
vs. unmodified uridine (30.7 vs 19.0 °C)
Supports off-target reduction in antisense/siRNA specificity studies
Pentamer RNA duplex UV melting
Base-Pairing Specificity Off-Target Reduction Mismatch Discrimination

Regiochemical Distinction from 3'-O-MOE Isomer

Under the CAS number 647839-20-1, multiple vendors incorrectly list 3'-O-(2-Methoxyethyl)-2-thiouridine as a synonym for the 2'-O-isomer . It is critical to specify the 2'-O-(2-methoxyethyl) substitution, as the 2'-MOE modification is a well-characterized second-generation antisense platform that forces the ribose into a 3'-endo conformation favorable for RNA binding [1]. The 3'-O-MOE isomer lacks this specific conformational preorganization capability and thus cannot serve as a chemically equivalent substitute. The 2'- vs. 3'- substitution site results in fundamentally different sugar puckering profiles and, consequently, different hybridization properties.

Regiochemical identity
Class-level
2'-O-(2-methoxyethyl) substitution locks C3'-endo sugar pucker; 3'-O isomer lacks this conformational preorganization and is not validated for antisense applications.
Confirms procurement must specify exact 2'-regiochemistry
Structural analysis by 1H NMR and X-ray
Regiochemistry Structural Isomerism Procurement Accuracy

Optimal Use Cases in Drug Discovery


High-Affinity Antisense Oligonucleotides with Reduced Off-Target Effects

This compound is ideally suited for incorporation into second-generation gapmer ASOs. The 2'-MOE modification provides nuclease resistance (t1/2 > 24 hours), while the 2-thio base enhances A-U binding affinity and suppresses G-U wobble pairing, as evidenced by a +11.7°C Tm stabilization over unmodified uridine in model duplexes [1].

Chemically Modified siRNA with Robust Silencing Activity

For therapeutic siRNA design, this monomer is indicated for placement in the antisense (guide) strand to improve duplex thermal stability without compromising potency. Evidence shows that siRNA strands containing multiple s2U units are as biologically active as the native sequence in cellular assays, and a single s2U residue can rescue activity lost due to a destabilizing mismatch [2].

SNP Detection and Single-Base Mismatch Discrimination

The superior base-pairing selectivity of the 2-thiouridine moiety, particularly its ability to discriminate adenosine from guanosine [3], makes this monomer a valuable building block for constructing allele-specific oligonucleotide probes for SNP genotyping or for detecting point mutations via selective hybridization.

Metabolically Stabilized Aptamer Libraries

The combination of enhanced nuclease resistance and altered minor-groove hydration due to the 2-thio modification renders this compound suitable for constructing modified nucleic acid aptamer libraries with extended serum half-lives and potential for novel binding interactions with protein targets [4].

Application
Selection Property
Validation Focus
Antisense oligonucleotide research
2'-MOE-2-thio dual modification for duplex stability and nuclease resistance
Off-target hybridization and serum stability assays
siRNA silencing research
2-thiouridine guide-strand incorporation for potency rescue
Gene silencing activity and mismatch rescue in cell models
Allele-specific probe research
High adenosine/guanosine base discrimination
Single-base mismatch discrimination and SNP detection
Aptamer library development
Nuclease-resistant 2'-MOE-2-thio scaffold
Serum half-life extension and novel binding interaction screening
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